N-Acetyl-D-galactosaMine Hydrate
Overview
Description
N-Acetyl-D-galactosaMine Hydrate is a useful research compound. Its molecular formula is C8H17NO7 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Sensors for HEX(NAG)
N-Acetyl-β-d-hexosaminidases, which include enzymes that act on N-Acetyl-D-galactosamine, are used in a variety of applications including food science, agriculture, cell biology, medical diagnostics, and chemotherapy. Recent advances in molecular fluorescence sensors have led to new methods in imaging and diagnostics for these enzymes. Applications include assessing kidney health, detecting and treating infectious diseases, fluorescence imaging of cancer, treatment of lysosomal disorders, and chemical biology (Morsby & Smith, 2022).
N-Acetyl-D-Galactosaminyltransferase in Human Serum and Erythrocyte Membranes
This enzyme, which involves N-Acetyl-D-galactosamine, is present in human serum and erythrocyte membranes. It's implicated in the generation of blood group A antigenicity, showing potential applications in understanding and possibly manipulating blood group characteristics (Kim et al., 1971).
Galactosamine Hepatotoxicity Studies
Research on galactosamine's effects on liver injury has used metabolites like N-Acetyl-D-galactosamine for biochemical profiling. This study is relevant for understanding liver function and disease mechanisms, potentially aiding in therapeutic interventions (Coen et al., 2012).
Cancer Research and Drug Targeting
The enzyme UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyl transferase-6, which acts on N-Acetyl-D-galactosamine, is linked to cancer. It has been found to be upregulated in various cancers, making it a potential target for chemotherapy (Banford & Timson, 2016).
Synthesis of N-Acetyl-D-Galactosamine Derivatives
This research demonstrates methods to synthesize various N-protected D-galactosamine derivatives, highlighting the compound's importance in the production of oligosaccharides and potential pharmaceutical applications (Wrodnigg et al., 2006).
properties
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5-,6+,7-,8?;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQPUTSNIMAJPT-DBKUKYHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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